molecular formula C18H20N2O3 B4693088 N-(2-methoxybenzyl)-3-(propanoylamino)benzamide

N-(2-methoxybenzyl)-3-(propanoylamino)benzamide

Cat. No.: B4693088
M. Wt: 312.4 g/mol
InChI Key: MTUOFYSFWCUEEZ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-(propanoylamino)benzamide is a chemical compound with a molecular formula of C17H19NO3 It is known for its unique structure, which includes a methoxybenzyl group and a propanoylamino group attached to a benzamide core

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(propanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-17(21)20-15-9-6-8-13(11-15)18(22)19-12-14-7-4-5-10-16(14)23-2/h4-11H,3,12H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUOFYSFWCUEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-(propanoylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-aminobenzoic acid with propanoyl chloride in the presence of a base such as triethylamine. This reaction yields 3-(propanoylamino)benzoic acid.

    Introduction of the Methoxybenzyl Group: The next step involves the introduction of the 2-methoxybenzyl group. This is achieved by reacting 3-(propanoylamino)benzoic acid with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-3-(propanoylamino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

N-(2-methoxybenzyl)-3-(propanoylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-(propanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-(2-methoxybenzyl)-3-(propanoylamino)benzamide can be compared with other similar compounds such as:

    N-(2-methoxybenzyl)-3-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propanoyl group.

    N-(2-methoxybenzyl)-3-(butanoylamino)benzamide: Similar structure but with a butanoyl group instead of a propanoyl group.

    N-(2-methoxybenzyl)-3-(benzoylamino)benzamide: Similar structure but with a benzoyl group instead of a propanoyl group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methoxybenzyl)-3-(propanoylamino)benzamide
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N-(2-methoxybenzyl)-3-(propanoylamino)benzamide

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